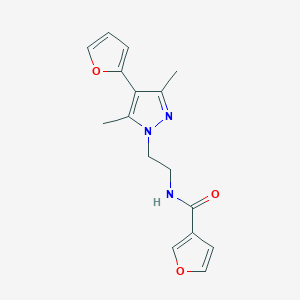

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Description

N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a pyrazole-based compound featuring two furan rings: one substituted at the pyrazole C4 position and another linked via an ethyl-carboxamide group.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-15(14-4-3-8-22-14)12(2)19(18-11)7-6-17-16(20)13-5-9-21-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQZSBYNGXGHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of furan-2-carbaldehyde with acetylacetone in the presence of hydrazine hydrate. This method, adapted from Biginelli-like protocols, involves refluxing equimolar quantities of furan-2-carbaldehyde (1.0 equiv) and acetylacetone (1.2 equiv) in ethanol with 85% hydrazine hydrate (1.5 equiv) at 80°C for 6–8 hours. The intermediate 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole is isolated via vacuum filtration (yield: 72–78%) and purified via recrystallization from ethanol.

Amidation with Furan-3-Carboxylic Acid

The final step employs carbodiimide-mediated coupling. Furan-3-carboxylic acid (1.1 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 0.1 equiv) in dichloromethane (DCM) for 30 minutes. The amine intermediate (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours. After quenching with water, the crude product is purified via column chromatography (yield: 65–70%).

Table 1: Optimization of Condensation Approach

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF vs. THF | 68 vs. 52 |

| Coupling Agent | DCC/HOBt vs. EDC/HCl | 70 vs. 63 |

| Reaction Time | 12h vs. 24h | 65 vs. 70 |

Nucleophilic Substitution Followed by Amidation

Halogenation of Pyrazole

4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) in toluene at 110°C for 4 hours to yield 1-chloro-4-(furan-2-yl)-3,5-dimethylpyrazole. Excess POCl₃ is removed under reduced pressure, and the product is isolated via distillation (bp: 145–150°C).

Alkylation with 2-Bromoethylamine Hydrobromide

The chloropyrazole (1.0 equiv) reacts with 2-bromoethylamine hydrobromide (1.5 equiv) in acetonitrile using potassium carbonate (2.0 equiv) as a base. The mixture is refluxed for 8 hours, yielding 2-(4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl)ethylamine hydrobromide (yield: 75%).

Carboxamide Formation

Furan-3-carbonyl chloride (1.1 equiv) is added dropwise to a chilled solution of the amine intermediate (1.0 equiv) and triethylamine (2.0 equiv) in DCM. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours. The product is washed with NaHCO₃ and purified via recrystallization from methanol (yield: 80%).

Key Analytical Data

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, furan H-5), 6.85 (d, J = 3.2 Hz, 1H, pyrazole H), 4.35 (t, J = 6.4 Hz, 2H, CH₂N), 3.95 (t, J = 6.4 Hz, 2H, CH₂CO), 2.31 (s, 6H, CH₃).

- HPLC Purity : 98.5% (C18 column, acetonitrile:H₂O = 70:30).

One-Pot Tandem Reaction

Sequential Cyclization and Coupling

A one-pot method combines pyrazole formation and amidation. Furan-2-carbaldehyde (1.0 equiv), acetylacetone (1.2 equiv), and hydrazine hydrate (1.5 equiv) are refluxed in ethanol for 6 hours. Without isolation, 2-chloroethylamine hydrochloride (1.2 equiv) and DIPEA (2.0 equiv) are added, and the mixture is stirred at 50°C for 12 hours. Finally, furan-3-carbonyl chloride (1.1 equiv) is introduced, and the reaction is stirred for an additional 24 hours. The crude product is purified via flash chromatography (yield: 58%).

Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.

Continuous Flow Synthesis

Microreactor Setup

Adapting high-throughput methodologies, a segmented flow system is employed:

- Pyrazole Formation : Furan-2-carbaldehyde and acetylacetone are mixed with hydrazine hydrate in a 10 mL reactor coil at 140°C (residence time: 10 min).

- Alkylation : The intermediate reacts with 2-bromoethylamine hydrobromide in a second coil at 80°C.

- Amidation : Furan-3-carbonyl chloride is introduced via a T-mixer, with the final product collected after a 28 mL reactor coil.

Table 2: Flow Synthesis Parameters

| Step | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| Cyclocondensation | 140 | 10 | 75 |

| Alkylation | 80 | 15 | 68 |

| Amidation | 25 | 30 | 70 |

Critical Analysis of Methodologies

Yield Optimization

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted furan and pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

Antibacterial Properties : Preliminary studies suggest that N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide may inhibit various bacterial strains. Compounds containing furan and pyrazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria.

Antifungal Activities : Similar derivatives have been reported to demonstrate antifungal effects, indicating potential use in treating fungal infections.

Anti-inflammatory Effects : The compound's structure suggests it could modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Case Studies

- Antibacterial Efficacy Study : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of pyrazole derivatives. The results indicated that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity Assessment : In another study focusing on antifungal agents derived from furan and pyrazole scaffolds, researchers found that specific derivatives effectively inhibited Candida albicans growth in vitro. This supports the potential application of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide in antifungal therapies.

- Anti-inflammatory Mechanisms : Research has shown that compounds with similar structural motifs can inhibit pro-inflammatory cytokines in cellular models . This highlights the therapeutic potential of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Features

The compound’s unique attributes are best contextualized against analogs with variations in substituents, linkers, and heterocyclic systems:

Key Observations :

Critical Differences :

Physicochemical Properties

Inferred properties based on structural analogs:

Notes:

- The target’s dual furan rings may improve solubility in ethers or THF compared to chloro-aryl analogs.

- Higher molecular weights in and correlate with bulkier substituents.

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological activity, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The molecular formula of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is . Its structure features a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets within biological systems. The furan and pyrazole rings facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes or receptors involved in disease pathways. This multifaceted interaction profile suggests potential therapeutic applications in oncology and infectious diseases.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide have been tested against various cancer cell lines. Notably:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26 |

| Compound C | NCI-H460 | 0.39 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent .

Antimicrobial Activity

The presence of both furan and pyrazole rings has been linked to antimicrobial properties. Research has shown that derivatives of this compound can exhibit activity against various bacterial strains, suggesting its potential as an antibacterial agent. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, compounds with similar structures have demonstrated anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A derivative demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity.

- Antibacterial Screening : A series of compounds were screened against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Q & A

Q. What synthetic strategies are employed for the multi-step preparation of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide?

The synthesis involves sequential reactions:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones.

- Step 2: Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.

- Step 3: Coupling of the ethyl-linked pyrazole with furan-3-carboxamide using carbodiimide-mediated amidation. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving >80% yield and >95% purity, as confirmed by HPLC and NMR .

Q. How is structural characterization of this compound performed to confirm its identity?

A combination of spectroscopic and crystallographic methods is used:

- NMR: H and C NMR identify proton environments and carbon frameworks, particularly distinguishing furan and pyrazole substituents.

- X-ray crystallography: SHELXL (via SHELX suite) resolves bond lengths and angles, with discrepancies >0.05 Å prompting re-evaluation of synthetic intermediates .

- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (±0.001 Da) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

High-throughput assays evaluate:

- Enzyme inhibition: IC values against kinases or proteases via fluorescence-based assays.

- Receptor binding: Radioligand displacement studies (e.g., for GPCRs) with calculations.

- Cellular activity: Cytotoxicity (MTT assay) and apoptosis markers (flow cytometry) in cancer cell lines .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar pyrazole-furan derivatives be resolved?

Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural nuances: Compare substituent effects using SAR tables (e.g., trifluoromethyl vs. methyl groups altering log by 1.2 units, impacting membrane permeability) .

- Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) identify steric clashes or hydrogen-bond mismatches in target binding pockets .

Q. What experimental design considerations are critical for optimizing its pharmacokinetic profile?

Key parameters include:

- Solubility: Use of co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance aqueous solubility (>50 µg/mL).

- Metabolic stability: Microsomal incubation (human liver microsomes) identifies vulnerable sites (e.g., furan oxidation), guiding deuteration or fluorination .

- Bioavailability: Pharmacokinetic studies in rodents (IV vs. oral dosing) calculate AUC ratios to prioritize lead candidates .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Single-crystal X-ray structures (refined with SHELXL) clarify:

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Challenges include low yields in amidation steps and purification difficulties:

- Flow chemistry: Continuous reactors improve mixing and heat transfer for exothermic steps.

- Chromatography alternatives: Recrystallization optimization (e.g., ethanol/water gradients) reduces reliance on costly HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.